molecular formula C10H19NO3 B154940 Boc-D-prolinol CAS No. 83435-58-9

Boc-D-prolinol

Cat. No. B154940
CAS RN: 83435-58-9
M. Wt: 201.26 g/mol
InChI Key: BFFLLBPMZCIGRM-MRVPVSSYSA-N
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Description

Boc-D-prolinol is a biochemical reagent . It is a white powder and is used to prepare (azetidinyl)methoxy]pyridines and 2- (aryloxymethyl) azacyclic analogs with therapeutic potentials for the treatment of central nervous system (CNS) disorders .


Synthesis Analysis

Boc-D-prolinol can be synthesized through the reaction of the amide with the alkyne via O-silyl N, O-ketene acetal formation and silver-mediated addition . This method has been applied for the total synthesis of phenanthroindolizidine and phenanthroquinolizidine alkaloids .


Molecular Structure Analysis

The molecular formula of Boc-D-prolinol is C10H19NO3 . Its average mass is 201.263 Da and its monoisotopic mass is 201.136490 Da .


Chemical Reactions Analysis

Boc-D-prolinol is used to prepare (azetidinyl)methoxy]pyridines and 2- (aryloxymethyl) azacyclic analogs . It is also used in the synthesis of chiral β-amino sulfides and β-amino thiols .


Physical And Chemical Properties Analysis

Boc-D-prolinol is a white powder . Its density is 1.1±0.1 g/cm3 . It has a boiling point of 289.5±13.0 °C at 760 mmHg . Its refractive index is 1.484 .

Scientific Research Applications

Asymmetric Catalysis in Organic Synthesis

Boc-D-prolinol serves as a chiral catalyst in asymmetric synthesis, particularly in Michael addition reactions . The compound’s ability to induce chirality in the resulting product is crucial for synthesizing optically active pharmaceuticals. Researchers have developed helical polycarbenes bearing Boc-D-prolinol ester pendants, which exhibit high catalytic ability and can be reused multiple times without significant loss of enantioselectivity .

Polymer Science

In polymer science, Boc-D-prolinol is used to create helical polycarbenes with well-defined molecular weights and low polydispersity. These polymers show high optical activity and can be employed in the development of new materials with specific light interaction properties .

Medicinal Chemistry

Boc-D-prolinol is a key building block in the synthesis of complex molecules, such as norsecurinine-type alkaloids and isaindigotidione carboskeletons. These compounds have potential applications in medicinal chemistry for the development of new therapeutic agents .

Safety and Hazards

Boc-D-prolinol is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment/face protection when handling Boc-D-prolinol .

Future Directions

Boc-D-prolinol has been used in the development of helical polycarbenes bearing D-prolinol ester pendants, which showed high catalytic ability on asymmetric Michael addition reaction . This suggests potential future directions in the field of catalysis .

properties

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFLLBPMZCIGRM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350854
Record name BOC-D-PROLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264446
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Boc-D-prolinol

CAS RN

83435-58-9
Record name BOC-D-PROLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-D-prolinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 21.6 g. (0.10 mol.) of N-t-butoxycarbonyl-DL-proline in 100 ml. of dry tetrahydrofuran at room temperature is added 50 ml. of a 1 molar diborane solution in tetrahydrofuran at such a rate that the temperature of the reaction mixture is maintained at 25°-30°. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour. Water is then cautiously added to the reaction mixture, the tetrahydrofuran is removed in vacuo, the residue is diluted with ether, and this solution is washed thoroughly with 5% aqueous sodium hydroxide. The ether solution is dried and concentrated in vacuo to obtain 1-(t-butoxycarbonyl)-2-pyrrolidinemethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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